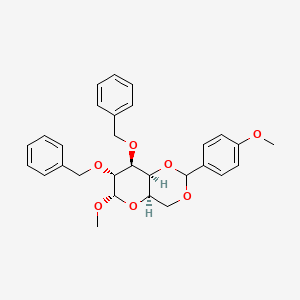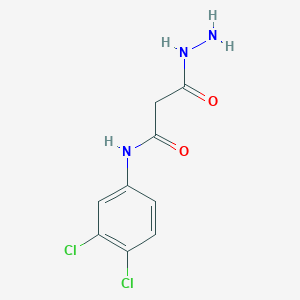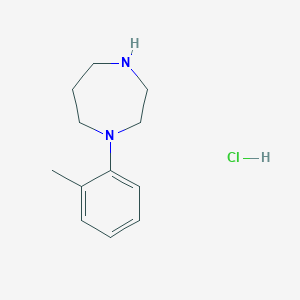
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a formamidomethyl group, and a pyrrolidine ring
Métodos De Preparación
The synthesis of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formamidomethyl Group:
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamidomethyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include catalysts like manganese-oxo species for oxidation and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formamidomethyl group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate: This compound has an aminomethyl group instead of a formamidomethyl group, which affects its reactivity and binding properties.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: The presence of a hydroxymethyl group introduces different hydrogen bonding capabilities and reactivity.
tert-Butyl (S)-2-(methyl)pyrrolidine-1-carboxylate: This compound lacks the formyl group, resulting in different chemical and biological properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the tert-butyl pyrrolidine scaffold.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(formamidomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14)/t9-/m0/s1 |
Clave InChI |
JXMNLOJYGIKZEM-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)

![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)


![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)


